3-Cyclohexene-1-carbonitrile
Overview
Description
3-Cyclohexene-1-carbonitrile is an organic compound with the molecular formula C7H9N It is characterized by a cyclohexene ring with a nitrile group attached at the first carbon
Synthetic Routes and Reaction Conditions:
Cyclohexene to this compound: One common method involves the bromination of cyclohexene to form 3-bromocyclohexene, followed by a nucleophilic substitution reaction with sodium cyanide to yield this compound.
Cyclohexanone to this compound: Another route involves the oxidation of cyclohexanone to 3-oxocyclohex-1-ene, followed by a cyanation reaction.
Industrial Production Methods: Industrial production typically involves large-scale bromination and cyanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of these processes.
Types of Reactions:
Reduction: Reduction of the nitrile group can yield primary amines, such as 3-cyclohexene-1-amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Sodium cyanide for nucleophilic substitution reactions.
Major Products:
Oxidation: 3-Cyclohexene-1-carboxylic acid.
Reduction: 3-Cyclohexene-1-amine.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Scientific Research Applications
3-Cyclohexene-1-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific chemical properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: Research into its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-cyclohexene-1-carbonitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Cyclohexanecarbonitrile: Similar structure but lacks the double bond in the ring.
Cyclohexene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Cyclohexene-1-amine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness: 3-Cyclohexene-1-carbonitrile is unique due to the presence of both a nitrile group and a double bond in the cyclohexene ring, which imparts distinct reactivity and chemical properties compared to its analogs .
Properties
IUPAC Name |
cyclohex-3-ene-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-2,7H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBNBQFUPDFFQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861706 | |
Record name | 3-Cyclohexene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100-45-8 | |
Record name | 3-Cyclohexene-1-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyanocyclohexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyanocyclohexene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7407 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Cyclohexene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyclohexene-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CYANOCYCLOHEXENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D65GN9AVCH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 3-Cyclohexene-1-carbonitrile be synthesized?
A: this compound can be synthesized via a Diels-Alder reaction using butadiene and acrylonitrile as starting materials. [] This reaction forms the desired cyclic structure with the carbonitrile group attached. Furthermore, this compound can also be converted into alicyclic cyanoaldehydes, another crucial intermediate in various chemical syntheses, through a process called hydroformylation. []
Q2: What are the implications of the anionic oligomerization of this compound?
A: Research has explored the anionic oligomerization of both pure this compound and its mixtures with the 1-cyclohexene-1-carbonitrile isomer. [] This process leads to the formation of oligomers, which are molecules composed of a few repeating monomer units. Understanding the products and mechanisms of this oligomerization process is crucial for controlling the properties and applications of the resulting polymeric materials.
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